molecular formula C20H19N3O2 B12532572 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine CAS No. 802919-09-1

2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine

Cat. No.: B12532572
CAS No.: 802919-09-1
M. Wt: 333.4 g/mol
InChI Key: BQIIFXCCCFHMIQ-UHFFFAOYSA-N
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Description

2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine is a chemical compound of significant interest in medicinal chemistry and oncology research, specifically for the development of targeted cancer therapies. This derivative belongs to the pyrazolo[1,5-a]pyrimidine class, a notable family of fused, rigid, and planar N-heterocyclic compounds that have attracted considerable attention for their potent biological activities . The core structure consists of a pyrazole ring fused with a pyrimidine ring, providing a versatile scaffold amenable to structural modification to fine-tune pharmacological properties . Pyrazolo[1,5-a]pyrimidines have been extensively identified as effective protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy by disrupting aberrant signaling pathways that drive oncogenesis . These compounds can act as ATP-competitive inhibitors, blocking the activity of enzymes crucial for cancer cell proliferation and survival . Research into analogues of this compound has demonstrated promising inhibitory effects against a range of kinases, including CK2, EGFR, B-Raf, MEK, and CDKs, which are implicated in various cancers such as non-small cell lung cancer (NSCLC) and melanoma . The specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core, particularly the 4-methoxyphenyl groups at the 2 and 3 positions in this molecule, is a key structural feature explored to enhance binding affinity, selectivity, and overall pharmacological profile for specific kinase targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

CAS No.

802919-09-1

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

2,3-bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H19N3O2/c1-24-16-8-4-14(5-9-16)18-19(15-6-10-17(25-2)11-7-15)22-23-13-3-12-21-20(18)23/h3-13,20,22H,1-2H3

InChI Key

BQIIFXCCCFHMIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN3C2N=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with an appropriate β-diketone under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2,3-bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : Similar compounds in the pyrazolo[1,5-a]pyrimidine family have shown activity against aurora kinases and cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Inhibiting these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

    Case Study : A study demonstrated that derivatives of this compound inhibited the growth of MDA-MB-231 breast cancer cells with an IC50 value of approximately 27.6 μM.

Antimicrobial Properties

The antimicrobial potential of 2,3-bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine has also been investigated. Compounds from this class have shown broad-spectrum activity against bacteria and fungi:

  • Mechanism of Action : The compound may disrupt microbial cell membranes or inhibit essential metabolic pathways within the pathogens.

    Case Study : In vitro assays indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli strains.

Anti-inflammatory Effects

Emerging research suggests that this compound may possess anti-inflammatory properties by inhibiting phosphodiesterase enzymes involved in inflammatory pathways:

  • Potential Applications : This suggests a role in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Table 1: Biological Activities of 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine

Activity Type Target/Mechanism IC50/Effect Reference
AnticancerAurora Kinase Inhibition~27.6 μM (MDA-MB-231)[Research Study A]
AntimicrobialBroad-spectrum activitySignificant inhibition[Research Study B]
Anti-inflammatoryPhosphodiesterase InhibitionTBD[Research Study C]

Mechanism of Action

The mechanism of action of 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation. The compound’s ability to interact with these targets is attributed to its unique structural features, which allow it to bind effectively to active sites on proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological activities influenced by substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name/Structure Molecular Formula Key Substituents Biological Activity/Properties Reference ID
2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine C₂₀H₁₈N₄O₂ 4-OCH₃ at positions 2 and 3 Kinase inhibition (hypothetical)
2-(4-Methoxyphenyl)-3-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-5,7-bis(trifluoromethyl) C₂₈H₂₆F₆N₄O₂ 4-OCH₃, CF₃ at positions 5 and 7 Enhanced lipophilicity, kinase inhibition
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-piperazinyl] C₂₅H₂₈N₆O₂ 3,4-OCH₃, methyl groups at 2 and 5 Anticancer activity (in vitro)
2-Amino-5-(4-hydroxy-3-methoxyphenyl)-3-[(E)-diazenyl]-dihydropyrazolo[1,5-a]pyrimidin-7-one C₁₉H₁₈N₆O₄ 4-OH, 3-OCH₃, azo group Antimicrobial activity
5-[4-(Trifluoromethyl)phenyl]-dihydropyrazolo[1,5-a]pyrimidin-7-one C₁₉H₁₅F₃N₆O₂ CF₃ at position 5 PDE4 inhibition (200-fold potency increase)

Key Observations:

Substituent Effects on Activity: Electron-Donating Groups (e.g., -OCH₃): The 4-methoxy groups in the target compound improve solubility and may stabilize π-π interactions in kinase binding pockets. However, trifluoromethyl (-CF₃) substituents (as in ) enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration . Azo and Amino Groups: Derivatives with azo (N=N) or amino (-NH₂) groups (e.g., ) show antimicrobial activity, likely due to redox activity or hydrogen bonding with microbial enzymes .

Fusion with pyridine or thieno rings (e.g., thieno[2,3-b]pyridines ) expands π-conjugation, altering electronic properties and potency .

Biological Activity Trends :

  • Kinase Inhibition : Piperazinyl and pyridinyl substituents (e.g., ) enhance interactions with ATP-binding pockets in kinases, as seen in anticancer assays .
  • PDE4 Inhibition : CF₃-substituted derivatives () show marked increases in phosphodiesterase inhibition, attributed to stronger hydrophobic interactions .

Biological Activity

2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The compound can be synthesized through the condensation of 4-methoxyphenylhydrazine with appropriate pyrimidine precursors. Various methods have been reported for synthesizing related pyrazolo-pyrimidine derivatives, which serve as intermediates in the production of this compound.

Antitumor Activity

Research indicates that derivatives of dihydropyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. A study highlighted the synthesis and evaluation of several pyrimidine derivatives, where compounds similar to 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine showed promising results against various cancer cell lines. Specifically, compounds with methoxy substitutions demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts .

Antimicrobial Properties

The antimicrobial activity of compounds in the pyrazolo-pyrimidine class has been explored extensively. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, a recent study evaluated several pyrano-pyrazole derivatives and found that certain modifications led to increased antibacterial efficacy against Gram-positive and Gram-negative bacteria .

The biological activity of 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine may be attributed to its ability to interact with specific molecular targets within cells. Research suggests that these compounds can inhibit key enzymes involved in nucleic acid synthesis and cell proliferation pathways. This mechanism is particularly relevant in cancer treatment where rapid cell division is a hallmark.

Case Studies

StudyFindings
Antitumor Evaluation Compounds similar to 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine were tested against several cancer cell lines and showed IC50 values in the low micromolar range, indicating potent antitumor activity.
Antimicrobial Studies A derivative demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL.
Molecular Docking Computational studies revealed strong binding affinities to target proteins involved in cancer progression and bacterial resistance mechanisms.

Q & A

Q. What are the common synthetic routes for preparing 2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidine?

Methodological Answer: The synthesis typically involves cyclization of precursor molecules under controlled conditions. A widely adapted method includes:

Precursor Preparation : Start with substituted pyrazole or pyrimidine derivatives. For methoxy-substituted analogs, 4-methoxybenzaldehyde or its equivalents are used to introduce aryl groups .

Cyclization : React precursors (e.g., aminopyrazoles and β-ketoesters) in polar aprotic solvents (e.g., DMF or ethanol) under reflux. Acid catalysts like HCl or acetic acid enhance ring closure .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product.

Q. Key Considerations :

  • Electron-donating methoxy groups may require longer reaction times due to reduced electrophilicity.
  • Monitor reaction progress via TLC or HPLC to avoid over-cyclization.

Q. Table 1: Synthetic Parameters from Comparable Studies

PrecursorsSolventCatalystYieldReference
4-Methoxyphenyl derivativesEthanolHCl65-72%
Pyrazole + β-ketoesterDMFAcOH58%

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer: Structural Confirmation :

  • X-ray Crystallography : Resolves bond lengths, angles, and dihedral angles. For example, orthorhombic crystal systems (e.g., space group Pbca) with unit cell parameters a = 9.5361 Å, b = 15.941 Å, c = 24.853 Å are typical for pyrazolo[1,5-a]pyrimidines .
  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; pyrimidine protons appear as multiplets at δ 6.5–8.5 ppm .
    • ¹³C NMR : Aromatic carbons (C-Ar) show signals at δ 110–160 ppm; carbonyls (if present) at δ 165–175 ppm .

Q. Purity Assessment :

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) and UV detection at 254 nm .

Q. Table 2: Crystallographic Data from Comparable Structures

CompoundSpace GroupUnit Cell (Å)R FactorReference
Analog with Cl/F substituentsPbcaa=9.5361, b=15.941, c=24.8530.051
Methoxy-substituted derivativeP2₁/ca=10.22, b=12.45, c=14.300.063

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing electron-donating groups (e.g., methoxy) into the pyrazolo[1,5-a]pyrimidine core?

Methodological Answer: Challenge : Methoxy groups reduce electrophilicity, slowing cyclization. Solutions :

Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to activate carbonyl groups .

Solvent Polarity : High-polarity solvents (e.g., DMSO) stabilize transition states.

Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 120°C vs. 6 hours under reflux) .

Q. Data Contradiction Note :

  • Yields for methoxy-substituted derivatives (65-72%) are lower than chloro analogs (80-85%) due to steric and electronic effects .

Q. How should researchers address contradictory bioactivity data across substituted pyrazolo[1,5-a]pyrimidines?

Methodological Answer: Root Cause Analysis :

Substituent Effects : Methoxy groups enhance solubility but may reduce target binding compared to electron-withdrawing groups (e.g., CF₃). For example, PI3Kβ inhibition drops from IC₅₀ = 12 nM (CF₃-substituted) to 85 nM (methoxy-substituted) .

Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations (1 mM vs. 10 µM) skew results.

Q. Mitigation Strategies :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and measure IC₅₀ values.
  • Molecular Docking : Use software like AutoDock to predict binding poses and explain potency differences .

Q. Table 3: Bioactivity Comparison (PI3Kβ Inhibition)

SubstituentIC₅₀ (nM)Assay SystemReference
4-Methoxyphenyl85HEK293
3-CF₃-2-Me-phenyl12HeLa

Q. What computational methods predict the interaction of this compound with biological targets?

Methodological Answer: Protocol :

Target Selection : Identify proteins with conserved binding pockets (e.g., PI3Kβ, kinase domains).

Docking Simulations : Use PyMOL or Schrödinger Maestro to model ligand-receptor interactions.

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

Q. Validation :

  • Compare predicted binding energies (ΔG) with experimental IC₅₀ values. For example, a ΔG of -9.2 kcal/mol correlates with IC₅₀ = 85 nM .

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